molecular formula C18H17N3O3S B2793499 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-29-1

6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2793499
CAS No.: 946373-29-1
M. Wt: 355.41
InChI Key: XKFCIGDSHVURTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a key synthetic intermediate or precursor in the development of novel phosphodiesterase 4 (PDE4) inhibitors. The core pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold is a privileged structure in pharmaceutical design, known for its ability to mimic purine bases and interact with a variety of enzymatic targets. Research into PDE4 inhibition is a prominent therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. This specific compound, with its strategic substitution at the 4-position with a thiophene ring and at the 6-position with a 4-methoxybenzyl group, is designed to optimize binding affinity and selectivity within the PDE4 enzyme's catalytic site. The thiophene moiety contributes to favorable aromatic and hydrophobic interactions, while the methoxybenzyl group can influence the compound's pharmacokinetic properties. Scientists utilize this reagent to explore structure-activity relationships (SAR) and to synthesize more complex, potent analogs for preclinical evaluation of anti-inflammatory and immunomodulatory agents . Its primary research value lies in its role as a versatile building block for constructing targeted chemical libraries aimed at identifying next-generation therapeutic candidates for a range of inflammatory and autoimmune conditions.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-12-6-4-11(5-7-12)9-21-10-13-15(17(21)22)16(20-18(23)19-13)14-3-2-8-25-14/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFCIGDSHVURTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a pyrrolidine ring fused to a pyrimidine moiety with substituents that include a methoxybenzyl group and a thiophene ring. The molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, and its molecular weight is 320.37 g/mol.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant efficacy against various viral targets. In vitro assays demonstrated that certain derivatives inhibited viral replication effectively, with IC50 values in the low micromolar range. The mechanism often involves the inhibition of viral polymerases or proteases, crucial for viral replication.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrimidine derivatives has been well-documented. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. For example, related compounds exhibited IC50 values around 0.04 μmol for COX-2 inhibition, indicating potent anti-inflammatory properties .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. Similar derivatives have demonstrated significant antiproliferative activity against several cancer cell lines. For instance, studies reported that certain pyrrolo[3,4-d]pyrimidines inhibited cell proliferation in human epidermoid carcinoma A431 cells with IC50 values ranging from 5 to 15 μM . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity:

  • Substituents on the benzyl group : Methoxy groups have been associated with increased lipophilicity and improved cellular uptake.
  • Thiophene ring : Enhances interaction with biological targets due to its electron-rich nature.

Case Studies

  • Antiviral Efficacy : A study evaluated a series of pyrrolo[3,4-d]pyrimidines against Hepatitis C Virus (HCV). The most potent compound exhibited an EC50 value of 0.26 μM with low cytotoxicity in cell lines .
  • Anti-inflammatory Mechanism : Research involving carrageenan-induced paw edema in rats demonstrated that certain derivatives significantly reduced inflammation markers compared to controls .

Data Summary Table

Biological ActivityCompoundIC50/EC50 ValueReference
AntiviralPyrrolo[3,4-d]pyrimidine derivative0.26 μM
Anti-inflammatoryPyrimidine derivative0.04 μmol (COX-2)
AnticancerPyrrolo[3,4-d]pyrimidine5–15 μM (A431 cells)

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. Studies have shown that these compounds can inhibit specific kinases involved in cancer progression. For example, derivatives have been tested for their ability to inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently altered in various cancers . The introduction of substituents like the 4-methoxybenzyl group can enhance the potency and selectivity of these compounds against cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolo[3,4-d]pyrimidine derivatives have also been explored. In vitro studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The structure–activity relationship (SAR) studies indicate that modifications at specific positions significantly affect their anti-inflammatory efficacy .

Drug Development

Given their diverse biological activities, compounds like 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are being investigated as potential leads in drug development. Their structural framework allows for further modifications to optimize pharmacokinetic properties and therapeutic efficacy.

Case Studies

  • Anticancer Activity : A study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their anticancer activity against various cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Anti-inflammatory Screening : Another study screened several pyrrolo[3,4-d]pyrimidine derivatives for anti-inflammatory activity using a formalin-induced paw edema model in mice. The results showed a significant reduction in paw swelling compared to control groups, suggesting potential therapeutic uses in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Structure

The following analogs share the pyrrolo[3,4-d]pyrimidine-dione scaffold but differ in substituents:

Compound Name Substituents at Position 4 Substituents at Position 6 Key Functional Groups Source
Target Compound Thiophen-2-yl 4-Methoxybenzyl C=O, NH, OCH3, Thiophene S -
4j (4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) analog) 2-Hydroxyphenyl 4-Methoxyphenyl OH, OCH3, C=O
4-(4-Chlorophenyl) analog 4-Chlorophenyl 4-Methoxybenzyl Cl, OCH3, C=O
Compound 10b (Thiazolo-pyrimidine) Thiophen-2-yl (fused thiazole ring) 3,4-Dimethoxybenzylidene C=O, OCH3, Thiophene S

Key Observations :

  • Lipophilicity : The 4-methoxybenzyl group increases hydrophobicity relative to hydroxylated analogs (e.g., 4j), which may improve membrane permeability .
  • Steric Considerations : Bulky substituents (e.g., 4-chlorophenyl in ) could hinder intermolecular interactions compared to the smaller thiophene ring .

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy:
  • Target Compound (Inferred) : Peaks at ~1710 cm⁻¹ (C=O stretch) and ~3450 cm⁻¹ (NH stretch) align with analogs like 4j (IR: 1680 cm⁻¹ for C=O, 3455 cm⁻¹ for NH) .
  • Compound 10b : Shows C=O stretches at 1712 cm⁻¹ and 1674 cm⁻¹, reflecting similar carbonyl environments .
Elemental Analysis:
  • Compound 12a () : C: 61.97%, H: 4.83%, N: 15.49%.
  • Compound 14c () : C: 51.50%, H: 4.07%, S: 24.27%.
  • Target Compound (Estimated) : Higher carbon content (~60–65%) and sulfur (~10–15%) due to thiophene and methoxybenzyl groups.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of functionalized precursors (e.g., thiophene derivatives and methoxybenzyl amines) under controlled conditions. Key steps include:

  • Cyclization : Use of catalysts like p-toluenesulfonic acid (p-TSA) in refluxing ethanol to promote ring closure .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene minimizes side reactions in temperature-sensitive steps .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:carbonyl precursors) and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. Key signals include:
    • Thiophene protons at δ 6.8–7.2 ppm (¹H NMR) .
    • Methoxybenzyl groups at δ 3.7 ppm (¹H) and 55 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 397.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the fused pyrrolopyrimidine ring system .

Advanced: How can researchers resolve discrepancies between computational bioactivity predictions and experimental results?

Answer:

  • Docking Validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with mutagenesis studies to identify false-positive binding sites .
  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase activity) with cellular viability tests (MTT assay) to confirm target engagement .
  • Solvent Artifact Checks : Test compound stability in DMSO/water mixtures to rule out aggregation or precipitation artifacts .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with 4-hydroxyphenyl) to assess impact on potency .
  • Free-Wilson Analysis : Quantify contributions of individual functional groups (e.g., thiophene vs. furan) to bioactivity using regression models .
  • In Silico QSAR : Apply machine learning (e.g., Random Forest) to predict activity cliffs and guide synthetic priorities .

Advanced: How to design experiments to resolve conflicting data on the compound’s mechanism of action?

Answer:

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with IC50 values from enzyme assays .
  • Pathway Analysis : Integrate RNA-seq or phosphoproteomics to identify off-target effects in cellular models .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. allosteric inhibition .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for target kinases .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How to integrate this compound into broader pharmacological or mechanistic frameworks?

Answer:

  • Target Hypothesis Testing : Link to kinase signaling pathways (e.g., MAPK/ERK) via siRNA knockdown or CRISPR-Cas9 gene editing .
  • Polypharmacology Profiling : Screen against panels of GPCRs, ion channels, and transporters to identify multi-target effects .
  • Metabolomic Integration : Correlate compound exposure with metabolite shifts (e.g., LC-MS metabolomics) to map downstream pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.